5F-Cumyl-PINACA
CAS No.: 1400742-16-6
Cat. No.: VC0057706
Molecular Formula: C22H26FN3O
Molecular Weight: 367.468
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1400742-16-6 |
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Molecular Formula | C22H26FN3O |
Molecular Weight | 367.468 |
IUPAC Name | 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)indazole-3-carboxamide |
Standard InChI | InChI=1S/C22H26FN3O/c1-22(2,17-11-5-3-6-12-17)24-21(27)20-18-13-7-8-14-19(18)26(25-20)16-10-4-9-15-23/h3,5-8,11-14H,4,9-10,15-16H2,1-2H3,(H,24,27) |
Standard InChI Key | XSHGVIPHMOTDCS-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Appearance | A 1 mg/ml solution in methanol |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Properties
5F-Cumyl-PINACA, also known as Cumyl-5F-PINACA, is chemically identified as 1-(5-fluoropentyl)-N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide . The molecule has a chemical formula of C22H26FN3O with a molecular weight of 367.47 . Its Chemical Abstracts Service (CAS) registry number is 1400742-16-6, and it can be further identified by its SMILES code: O=C(NC(C)(C)C1=CC=CC=C1)C2=NN(CCCCCF)C3=C2C=CC=C3 .
Structural Characteristics
The structure of 5F-Cumyl-PINACA features several distinct components that contribute to its pharmacological properties. The compound contains an indazole core with a 5-fluoropentyl chain and a cumyl group connected through a carboxamide linkage . The presence of the fluorine atom at position 5 of the pentyl chain distinguishes it from its non-fluorinated analog, Cumyl-PINACA . This structural arrangement is critical for the compound's high binding affinity to cannabinoid receptors.
Pharmacology and Receptor Interactions
Receptor Binding Profile
5F-Cumyl-PINACA, like other synthetic cannabinoids, interacts with CB1 and CB2 cannabinoid receptors in the body . Research has demonstrated that 5F-Cumyl-PINACA exhibits particularly high affinity at both receptor types, with studies identifying it as the most affinitive compound for CB1 receptors compared to other synthetic cannabinoids . Additionally, 5F-Cumyl-PINACA shows approximately 5-fold greater selectivity for CB1 receptors and demonstrates significant potency in stimulating CB2 receptors .
Comparative Potency
The cumyl moiety in 5F-Cumyl-PINACA significantly enhances its potency compared to other synthetic cannabinoids . Studies evaluating the relative potency of cumyl derivatives have found 5F-Cumyl-PINACA to be the most potent synthetic cannabinoid when compared to other cumyl derivatives . Its analog Cumyl-PINACA demonstrates an EC50 value of 0.06 nM, indicating extremely high potency . All synthetic cannabinoids tested in the cAMP assay, including these compounds, were full agonists at the CB1 receptor, unlike THC which is only a partial agonist .
Metabolism and Biotransformation
Metabolic Pathways
5F-Cumyl-PINACA undergoes extensive biotransformation in the human body, primarily through hepatic metabolism via cytochrome P450 enzymes . The main metabolic pathways identified include:
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Hydroxylation at the N-pentyl side chain
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Dihydroxylation at multiple positions
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Oxidative defluorination (specific to fluorinated compounds)
The metabolism of 5F-Cumyl-PINACA shows similarities with other synthetic cannabinoids such as AM-2201 and JWH-018, with the main metabolites formed by hydroxylation at the N-pentyl side chain .
Metabolite Detection and Pharmacokinetics
Following metabolism, the hydroxylated metabolites are subsequently conjugated by UDP-glucuronosyltransferases and excreted primarily as glucuronic acid conjugates in human urine . In a controlled self-experiment with Cumyl-PINACA (0.6 mg administered orally), the parent compound was detectable in serum for approximately 17 hours, with a maximum concentration of 0.1 ng/ml observed at 6 hours post-ingestion . The primary metabolites, characterized by mono- and dihydroxylation at the pentyl moiety, remained detectable for at least 31 hours .
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) represents one of the primary methods for detecting and identifying 5F-Cumyl-PINACA in various samples . A typical GC-MS analytical setup for this compound involves:
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Column: HP-5MS (length: 30 m, diameter: 0.25 mm, film thickness: 0.25 mm)
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Temperature program: Initial 100°C (held for 2 minutes), increased to 280°C at 20°C/min, held for 3 minutes, then increased to 315°C at 25°C/min, maintained at 315°C for 12 minutes
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Carrier gas: Helium
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Detection mode: Electron ionization with scan range m/z 35-500
Liquid Chromatography-Mass Spectrometry
Liquid chromatography coupled with electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) provides sensitive and specific detection and quantification of 5F-Cumyl-PINACA. This technique utilizes:
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Column: XSelect CSH C18 2.5 μm, 2.1 x 100 mm
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Mobile phase: Gradient starting with 5% of mobile phase B (1% H2O, 99% acetonitrile, 0.1% HCOOH and 2 mM ammonium formate)
Table 1. MRM Transitions and Parameters for 5F-Cumyl-PINACA Detection
Compound | Molecular Formula | Precursor Ion [m/z] | Product Ions [m/z] | Collision Energy | Retention Time |
---|---|---|---|---|---|
5F-Cumyl-PINACA | C22H26FN3O | 368.3 | 250.0 | 11 | 6.54 |
Table 2. MRM Transitions for Confirmation Analysis
Compound | Molecular Formula | Precursor Ion [m/z] | Product Ions [m/z] | Collision Energy | Declustering Potential |
---|---|---|---|---|---|
5F-Cumyl-PINACA | C22H26FN3O | 368.3 | 250.0, 233.0 | 11, 11 | 90, 90 |
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) analysis has been employed to confirm the structural identity of 5F-Cumyl-PINACA, particularly when identifying new compounds or confirming the presence of the substance in various matrices .
Historical Context and Emergence
Discovery and Initial Identification
5F-Cumyl-PINACA was first identified in September 2014 and subsequently reported to the European information system and database of new drugs (EDND) by the Swedish National Laboratory of Forensic Science . Following its initial identification, several studies have been conducted since 2015 to evaluate the relative potency of cumyl derivatives compared to other synthetic cannabinoids .
Distribution and Product Formulations
The compound has been identified in various formulations, including herbal smoking mixtures and, increasingly, in e-liquids designed for electronic cigarettes . One specific product containing 5F-Cumyl-PINACA was marketed under the name "Che Sballo platinum" (which translates to "What a Trip platinum"), deceptively sold as an air freshener with attractive packaging lacking appropriate information about ingredients or concentration .
Public Health Implications
E-Liquid Formulations as an Emerging Concern
The increasing presence of 5F-Cumyl-PINACA in e-liquids presents a particular public health concern due to the growing popularity of electronic cigarettes, especially among young people . In one analysis, approximately 53% of e-liquids contained synthetic cannabinoids rather than just nicotine . The combination of the extreme potency of 5F-Cumyl-PINACA and its availability in e-liquid form poses a serious threat to public health .
Quantitative Analysis and Sample Preparation
Extraction Methodologies
For analysis of 5F-Cumyl-PINACA in herbal mixtures, extraction with methanol has proven effective as the synthetic cannabinoid is completely soluble in this solvent . In one documented procedure, 1 mg of sample from a package was extracted with methanol and vortexed, then diluted 200-fold with 50% methanol and 1% formic acid before injection into the analytical system .
Calibration and Quantification
Quantitative analysis of 5F-Cumyl-PINACA typically employs external calibration methods using standard calibration curves. In one analytical study, a calibration curve ranging from 0 ng/mL to 50 ng/mL was used for quantitation of 5F-Cumyl-PINACA . The analysis confirmed the presence of 5F-Cumyl-PINACA at a dose of approximately 8.5 mg per package in the commercial product "Che Sballo platinum" .
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